Methyl 3-nitro-4-(phenylamino)benzoate
Overview
Description
Methyl 3-nitro-4-(phenylamino)benzoate: is an organic compound with the molecular formula C14H12N2O4. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 3-position and an amino group (-NH2) at the 4-position, which is further esterified with a methyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The starting material, 4-(phenylamino)benzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification Reaction: The resulting 3-nitro-4-(phenylamino)benzoic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale nitration and esterification processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-4-(phenylamino)benzoate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various nucleophiles such as amines, alcohols, or halides under specific conditions.
Major Products Formed:
Oxidation Products: 3-nitro-4-(phenylamino)benzoic acid.
Reduction Products: 3-amino-4-(phenylamino)benzoate.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-nitro-4-(phenylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its nitro and amino groups make it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives may be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-nitro-4-(phenylamino)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 3-nitrobenzoate: Similar structure but lacks the phenylamino group.
Methyl 3-nitro-4-aminobenzoate: Similar structure but with the amino group at the 3-position instead of the 4-position.
Uniqueness: Methyl 3-nitro-4-(phenylamino)benzoate is unique due to the presence of both nitro and amino groups on the benzene ring, which allows for a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 4-anilino-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDOVKHIAJFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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